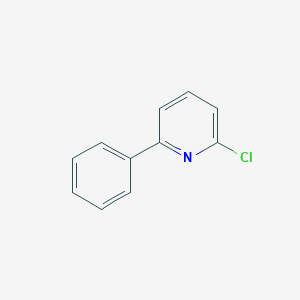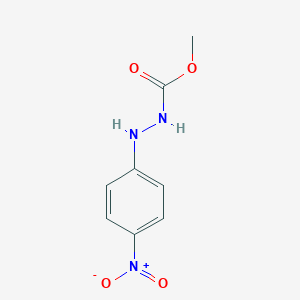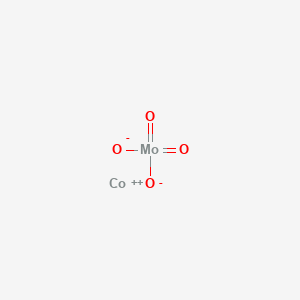![molecular formula C30H22 B081264 octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene CAS No. 14707-22-3](/img/structure/B81264.png)
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is a unique compound belonging to the class of ortho-cyclophanes. It is characterized by its four aromatic moieties, two of which are held together in a quasi-parallel or cleft-shaped arrangement . This structural arrangement provides multiple coordination sites, making this compound an interesting subject for various chemical studies.
Méthodes De Préparation
The synthesis of octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene typically involves several reaction steps, starting from anthracene. One common method is a one-pot, three-step synthesis of this compound N-methyl-5a,11a-dicarboximide employing 2,3-dibromo-N-methylmaleimide as an acetylene equivalent . This thermal reaction is simpler compared to sequential multi-step [4+2] cycloaddition routes. The Diels-Alder reaction is often employed in the synthesis of this compound, which involves the cycloaddition of anthracene with 1,2-dibromomaleic anhydride, followed by debromination and another cycloaddition step .
Analyse Des Réactions Chimiques
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the electronic structure of this compound, affecting its reactivity.
Substitution: This compound can undergo substitution reactions, where different substituent groups are introduced to its aromatic rings.
Common reagents used in these reactions include silver ions (Ag+), which can coordinate with this compound at multiple sites . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene has several scientific research applications, including:
Chemistry: This compound is used as a model compound to study π-stacking and cation-π interactions.
Biology: Its unique structure allows it to interact with various biological molecules, making it a potential candidate for drug design and development.
Mécanisme D'action
The mechanism by which octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene exerts its effects involves its ability to coordinate with metal ions, such as silver ions. This coordination modifies the electron density of this compound, thereby modulating its reactivity . The molecular targets and pathways involved include the π-stacking and cation-π interactions, which are stabilized by electron-donating groups and destabilized by electron-withdrawing groups .
Comparaison Avec Des Composés Similaires
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene is unique due to its multiple coordination sites and the ability to stabilize multiple metal ions simultaneously. Similar compounds include other ortho-cyclophanes and polycyclic aromatic hydrocarbons. this compound’s quasi-parallel arrangement of aromatic rings and its ability to stabilize up to five silver ions simultaneously set it apart from other compounds .
Propriétés
Numéro CAS |
14707-22-3 |
|---|---|
Formule moléculaire |
C30H22 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
octacyclo[10.6.6.63,10.02,11.04,9.013,18.019,24.025,30]triaconta-4,6,8,13,15,17,19,21,23,25,27,29-dodecaene |
InChI |
InChI=1S/C30H22/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)30-28-23-15-7-5-13-21(23)27(29(25)30)22-14-6-8-16-24(22)28/h1-16,25-30H |
Clé InChI |
CJQQDNYXMCQYND-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
SMILES canonique |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C6C7=CC=CC=C7C4C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


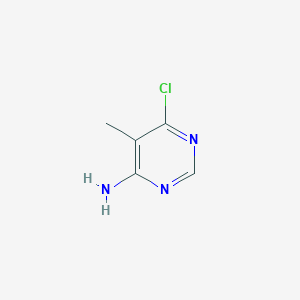
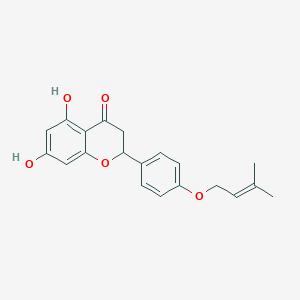
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)
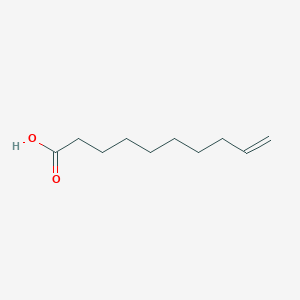


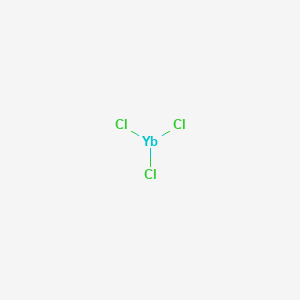
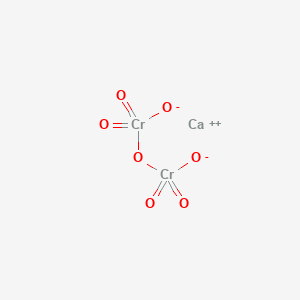
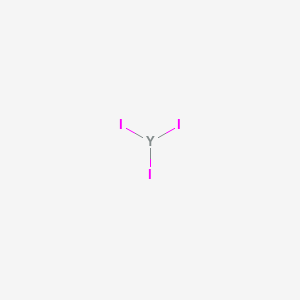
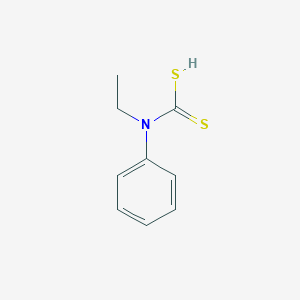
![3-[(6-Methoxy-2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl]-4-methylhexan-1-ol](/img/structure/B81197.png)
